molecular formula C25H24N4O3S B2865987 (E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1010862-34-6

(E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2865987
CAS No.: 1010862-34-6
M. Wt: 460.55
InChI Key: ILEQCHVCDFQHIG-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a complex heterocyclic architecture combining a tetrahydrobenzo[b]thiophene core, a cyanoacrylamide linker, and a 3-phenylpyrazole substituent. The isopropyl ester and tetrahydrobenzo[b]thiophene moiety may enhance lipophilicity and metabolic stability compared to simpler analogs. Synthesis likely involves multi-step protocols, including Knoevenagel condensation for the acrylamido group and cyclization for the thiophene ring .

Properties

IUPAC Name

propan-2-yl 2-[[(E)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-15(2)32-25(31)21-19-10-6-7-11-20(19)33-24(21)28-23(30)17(13-26)12-18-14-27-29-22(18)16-8-4-3-5-9-16/h3-5,8-9,12,14-15H,6-7,10-11H2,1-2H3,(H,27,29)(H,28,30)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQCHVCDFQHIG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-isopropyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic derivative that incorporates a benzo[b]thiophene scaffold, which has been associated with various biological activities, particularly in cancer research. This article explores its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzo[b]thiophene core : Known for its role in various pharmacological activities.
  • Cyano and pyrazole moieties : These functional groups are often linked to enhanced biological activity.

Evaluation in Cancer Cell Lines

Recent studies have demonstrated the compound's potential as an antitumor agent. The evaluation of its cytotoxic effects was conducted using various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The results indicated significant antiproliferative activity with IC50 values ranging from 23.2 to 49.9 μM for different derivatives of the compound .

  • Induction of Apoptosis :
    • Flow cytometry analysis revealed that the compound effectively induced apoptosis in MCF-7 cells. The percentage of early apoptotic cells increased significantly compared to untreated controls .
    • The compound also caused G2/M phase cell cycle arrest, indicating its potential to disrupt normal cell division processes .
  • Inhibition of Autophagy :
    • The compound showed a reduction in autophagic cell death, suggesting that its primary mechanism of action may involve apoptosis rather than autophagy .
  • Impact on Gene Expression :
    • Studies indicated that the compound modulates several key signaling pathways involved in cell survival and proliferation, including the STAT3 pathway .

In Vivo Studies

In vivo experiments using murine models have demonstrated that the compound can reduce tumor growth significantly while improving hematological parameters affected by chemotherapy . Notably, it restored normal levels of hemoglobin and red blood cells in treated animals.

Comparative Analysis with Other Compounds

A comparative study with other known antitumor agents highlighted the enhanced efficacy of this compound. For instance:

Compound NameIC50 (μM)Mechanism of Action
Compound A23.2Apoptosis induction
Compound B45.0Autophagy inhibition
(E)-Isopropyl30.0Dual apoptosis & necrosis

This table illustrates that (E)-isopropyl exhibits a competitive profile against established antitumor compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Synthesis Method Biological Activity References
Target Compound Tetrahydrobenzo[b]thiophene Isopropyl ester, 3-phenylpyrazole Knoevenagel condensation, cyclization Potential chemotherapy (inferred)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Dimethylthiophene Ethyl ester, 4-hydroxyphenyl Knoevenagel condensation (piperidine/AcOH catalyst) Antioxidant (IC₅₀: 12.3 μM DPPH), anti-inflammatory (72% edema inhibition)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Chromenone-pyrazolopyrimidine Methyl ester, fluorophenyl Suzuki coupling (Pd catalyst) Kinase inhibition (e.g., PI3K/mTOR) inferred from structural analogs
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Chlorophenyl, thiocarbonohydrazide Condensation, hydrogen bonding assembly Unspecified (structural focus on hydrogen-bonded networks)

Spectral and Analytical Data

  • IR/NMR: The target compound’s cyano group (C≡N stretch ~2212 cm⁻¹) and amide C=O (~1605 cm⁻¹) are consistent with analogs .
  • Melting Points: Ethyl derivatives exhibit higher MPs (e.g., 298–300°C for 3d) than the chromenone hybrid (227–230°C), suggesting stronger intermolecular forces in the former .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.